molecular formula C8H7ClN2 B1469737 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1416439-35-4

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1469737
CAS No.: 1416439-35-4
M. Wt: 166.61 g/mol
InChI Key: YNYMGYDEMOWCTD-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. Its structure includes a chlorine substituent at the 4-position and a methyl group at the 7-position. The methyl group at position 7 likely enhances lipophilicity, influencing solubility and bioavailability compared to non-methylated analogs.

Properties

IUPAC Name

4-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMGYDEMOWCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridine derivatives, which can have different functional groups attached to the pyridine or pyrrole rings, enhancing their chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,3-C]pyridine compounds exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, that demonstrated significant inhibition of FGFR1-3 with IC50 values ranging from 7 to 712 nM. This indicates potential for these compounds as therapeutic agents in cancer treatment by targeting aberrant FGFR signaling pathways .

Immunomodulatory Effects

Another promising application is in immunology. A series of pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators targeting Janus kinase 3 (JAK3). These compounds show potential for treating immune-related diseases, highlighting the versatility of pyrrolo[2,3-C]pyridine derivatives in addressing complex health issues .

Synthesis Techniques

The synthesis of this compound involves various methods including microwave-assisted reactions and palladium-catalyzed cross-coupling techniques. For example:

Method Conditions Yield
Microwave irradiationN-ethyl-N,N-diisopropylamine; 170°C for 3 hours77%
Palladium-catalyzed couplingTert-butyl alcohol; 100°C for 2 hours91%

These methods provide efficient pathways to synthesize this compound with high yields .

Case Studies

A notable case study involved the evaluation of a derivative's effect on breast cancer cell lines (4T1). The compound not only inhibited cell proliferation but also reduced migration and invasion capabilities, underscoring its potential as a lead compound for further development in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below summarizes key differences between 4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine and analogous pyrrolo-pyridine/pyrimidine derivatives:

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Crystal System
This compound C₈H₇ClN₂ 4-Cl, 7-Me Potential antiviral (HCV) Likely POCl₃-based alkylation Not reported
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃ 4-Cl Anti-HCV replication POCl₃ in dichloromethane Planar, N–H⋯N dimers
5-(4-Chlorophenyl)-7-(4-methylphenyl)-... [1–5] C₂₃H₂₁ClN₄ 4-ClPh, 4-MePh, pyrrolidinyl Not specified (pyrimidine scaffold) Heating with pyrrolidine Triclinic, P1
3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine [12] C₈H₇ClN₂ 3-Cl, 7-Me Unreported (pharmaceutical intermediate) Not detailed Not reported

Key Comparative Insights

  • Substituent Effects on Bioactivity: The 4-chloro substitution in pyrrolo-pyridines/pyrimidines is associated with antiviral activity, as seen in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, which inhibits HCV replication . The 7-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs. In contrast, 5-(4-Chlorophenyl)-7-(4-methylphenyl)-... (–5) features bulkier aryl substituents, which could sterically hinder interactions with biological targets but improve binding specificity.
  • Tosyl-protected analogs (e.g., 4-Chloro-7-(p-toluenesulfonyl)-..., ) suggest sulfonation as a step for functionalization, but the target compound’s methyl group likely requires alternative strategies.
  • Crystallographic and Physicochemical Properties :

    • Planarity and hydrogen-bonded dimers in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine contribute to its crystal packing . The 7-methyl group in the target compound may disrupt planarity, leading to altered solubility or stability.
    • The triclinic crystal system of 5-(4-Chlorophenyl)-7-(4-methylphenyl)-... () underscores how bulky substituents influence lattice parameters (e.g., unit cell volume = 1966.2 ų).
  • Biological Activity and SAR :

    • Pyrrolo[2,3-c]pyridines with substituents like 4-fluorophenyl () exhibit cytotoxicity, particularly against EGFR-overexpressing cancer cells . The target compound’s 7-methyl group may modulate similar activity by altering steric or electronic interactions.
    • Positional isomerism (e.g., 3-Cl vs. 4-Cl) significantly impacts bioactivity. For example, 3-Chloro-7-methyl-... () lacks reported activity, whereas 4-chloro analogs show promise in antiviral applications .

Biological Activity

4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the pyrrolo[2,3-C]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrrole and a pyridine moiety. The presence of the chlorine and methyl groups at specific positions contributes to its unique chemical properties and biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-C]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have demonstrated moderate to high antiproliferative activity against ovarian and breast cancer cells .
  • Antimicrobial Properties : Research indicates that certain derivatives possess antibacterial and antifungal activities. For example, modifications in the pyrrolo structure have led to compounds that effectively inhibit the growth of Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Some studies suggest that pyrrolo derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are varied:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, certain compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis .
  • Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest in cancer cells, promoting apoptosis or autophagic death under specific conditions .

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxicity of this compound against various cancer cell lines. The compound showed an IC50 value in the low micromolar range against ovarian cancer cells, indicating potent antitumor activity.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were evaluated for their antimicrobial properties. The results indicated significant inhibition of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Data Tables

Biological ActivityEffectiveness (IC50/MIC)Reference
Antitumor (Ovarian Cells)Low micromolar range
Antibacterial (S. aureus)3.12 - 12.5 μg/mL
Antifungal (C. albicans)Moderate activity

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous pyrrolopyridine derivatives are synthesized by reacting 4-chloro precursors with methylating agents (e.g., methoxymethyl chloride) under inert conditions (THF, NaH) to introduce substituents at specific positions . Purification via flash chromatography and crystallization (e.g., methanol) ensures high yields (up to 86% in similar systems) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related pyrrolopyridines, SC-XRD revealed dihedral angles between fused rings (e.g., 7.91° in a phenyl-substituted analog) and π-π interactions stabilizing the crystal lattice (centroid distances: ~3.8 Å) . NMR (¹H/¹³C) and HRMS are essential for confirming purity and molecular identity .

Q. What are the key reactivity patterns of the chlorine substituent in this compound?

  • Methodological Answer : The chlorine at position 4 undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example, in pyrrolo[2,3-d]pyrimidine analogs, substituting chlorine with anilines in isopropanol/HCl yields pharmacologically active derivatives (27–94% yields) . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like regioisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Systematic modifications (e.g., replacing methyl with bulkier groups) and enzymatic assays (e.g., kinase inhibition) are critical. For instance, pyrrolo[2,3-c]pyridine derivatives with morpholinyl or piperazinyl groups showed enhanced binding to targets like FGFRs (fibroblast growth factor receptors) . Computational docking (e.g., using PyMol) helps predict binding modes and guide synthetic efforts .

Q. How do crystallographic data resolve contradictions in regioselectivity during synthesis?

  • Methodological Answer : SC-XRD can distinguish regioisomers formed during N-protection reactions. For example, methoxymethylation of 4-chloro-pyrrolopyridines produced two isomers (ratio 1:1.6), confirmed via hydrogen-bonding patterns (C–H⋯O interactions) and π-stacking metrics . Such data inform mechanistic studies to favor desired regioisomers.

Q. What strategies mitigate byproduct formation in large-scale synthesis?

  • Methodological Answer : Kinetic control (low temperature, slow reagent addition) and catalytic systems (e.g., Pd-mediated cross-coupling) reduce side reactions. In one study, optimizing NaH stoichiometry and reaction time minimized dihydrofuran byproducts in analogous syntheses . HPLC monitoring ensures reaction progression aligns with purity thresholds (>95%) .

Q. How are biological activities validated against structurally similar analogs?

  • Methodological Answer : Comparative assays (e.g., IC₅₀ determination) and phenotypic screening (e.g., anti-proliferation in cancer cell lines) are used. For example, 7-chloro-pyrrolopyridines showed differential inhibition of PDE4B vs. PDE4D isoforms, highlighting substituent-dependent selectivity . Data normalization to reference compounds (e.g., rolipram for PDE4) controls for assay variability .

Notes

  • Advanced questions emphasize experimental design (e.g., SAR, crystallography) and data reconciliation (e.g., regioisomer analysis).
  • Methodological answers integrate synthetic protocols, analytical techniques, and validation strategies from peer-reviewed studies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

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